molecular formula C6H5ClN4 B592060 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-39-7

7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B592060
CAS No.: 923282-39-7
M. Wt: 168.584
InChI Key: SNAXHGFEBGMQMG-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with a chlorine atom at the 7th position and a methyl group at the 1st position. Its structural features make it a promising candidate for various biological and pharmacological applications.

Preparation Methods

The synthesis of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the treatment of a formimidate derivative with hydrazine hydrate in ethanol . This method provides a straightforward approach to obtaining the pyrazolopyrimidine core. Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine primarily involves the inhibition of CDK2. This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83 . This interaction disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

7-chloro-1-methylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAXHGFEBGMQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659434
Record name 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923282-39-7
Record name 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
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